molecular formula C14H17NO3 B156432 tert-Butyl 6-methoxy-1H-indole-1-carboxylate CAS No. 138344-18-0

tert-Butyl 6-methoxy-1H-indole-1-carboxylate

Cat. No.: B156432
CAS No.: 138344-18-0
M. Wt: 247.29 g/mol
InChI Key: OZWDNKUOSIOAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 6-methoxy-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-Boc-6-methoxyindole plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions often involves the binding of 1-Boc-6-methoxyindole to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

1-Boc-6-methoxyindole has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that 1-Boc-6-methoxyindole can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it has been found to impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of 1-Boc-6-methoxyindole involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound has also been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of specific genes, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Boc-6-methoxyindole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Boc-6-methoxyindole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 1-Boc-6-methoxyindole has been associated with changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 1-Boc-6-methoxyindole vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and changes in metabolic function. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is essential to carefully monitor the dosage of 1-Boc-6-methoxyindole in animal studies to avoid potential toxic effects .

Metabolic Pathways

1-Boc-6-methoxyindole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels. The compound’s metabolism involves its conversion to various metabolites, which can have different biological activities .

Transport and Distribution

The transport and distribution of 1-Boc-6-methoxyindole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity. For example, the presence of specific transporters can enhance the uptake of 1-Boc-6-methoxyindole into cells, leading to higher intracellular concentrations .

Subcellular Localization

1-Boc-6-methoxyindole exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. The subcellular localization of 1-Boc-6-methoxyindole is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for its biological activity and function .

Properties

IUPAC Name

tert-butyl 6-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-8-7-10-5-6-11(17-4)9-12(10)15/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWDNKUOSIOAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646557
Record name tert-Butyl 6-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138344-18-0
Record name tert-Butyl 6-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-methoxy-1H-indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 6-methoxy-1H-indole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 6-methoxy-1H-indole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 6-methoxy-1H-indole-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 6-methoxy-1H-indole-1-carboxylate
Reactant of Route 6
tert-Butyl 6-methoxy-1H-indole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.